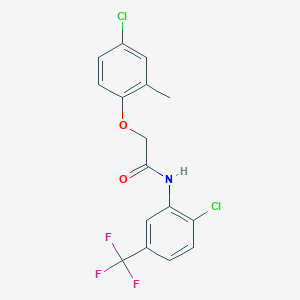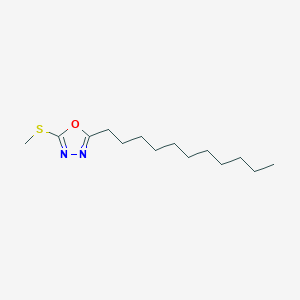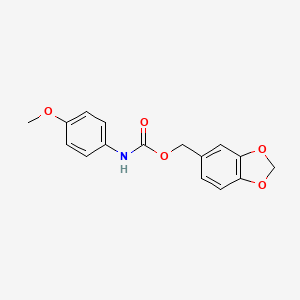
4'-Chloro-3'-nitrophthalanilic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Chloro-3’-nitrophthalanilic acid is an organic compound with the molecular formula C14H9ClN2O5 It is a derivative of phthalanilic acid, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3’ position on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3’-nitrophthalanilic acid typically involves the nitration of 4’-Chlorophthalanilic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of 4’-Chloro-3’-nitrophthalanilic acid may involve a multi-step process starting from readily available raw materials such as chlorobenzene and phthalic anhydride. The process includes chlorination, nitration, and subsequent purification steps to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 4’-Chloro-3’-nitrophthalanilic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Reduction: 4’-Amino-3’-nitrophthalanilic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4’-Chloro-3’-nitrophthalanilic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4’-Chloro-3’-nitrophthalanilic acid depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the chloro group can participate in substitution reactions, modifying the compound’s activity.
相似化合物的比较
- 4’-Chloro-3’-methylphthalanilic acid
- 4’-Chloro-3’-sulfamoylphthalanilic acid
- 4’-Fluoro-3’-nitrophthalanilic acid
Comparison: 4’-Chloro-3’-nitrophthalanilic acid is unique due to the presence of both chloro and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, such as 4’-Chloro-3’-methylphthalanilic acid, the nitro group in 4’-Chloro-3’-nitrophthalanilic acid provides additional sites for chemical modification and potential interactions with biological targets.
属性
CAS 编号 |
19368-47-9 |
|---|---|
分子式 |
C14H9ClN2O5 |
分子量 |
320.68 g/mol |
IUPAC 名称 |
2-[(4-chloro-3-nitrophenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C14H9ClN2O5/c15-11-6-5-8(7-12(11)17(21)22)16-13(18)9-3-1-2-4-10(9)14(19)20/h1-7H,(H,16,18)(H,19,20) |
InChI 键 |
VAGZUCBTHOUBNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)







